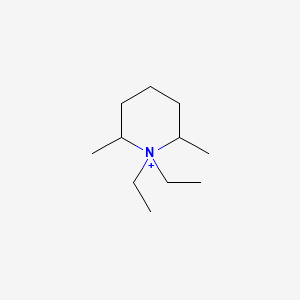
Piperidinium, 1,1-diethyl-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1,1-diethyl-2,6-dimethyl- is a quaternary ammonium compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by a piperidine ring substituted with diethyl and dimethyl groups, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-diethyl-2,6-dimethyl- typically involves the quaternization of piperidine derivatives. One common method is the reaction of 2,6-dimethylpiperidine with diethyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of Piperidinium, 1,1-diethyl-2,6-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1,1-diethyl-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidinium derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1,1-diethyl-2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport mechanisms across cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of anion exchange membranes for fuel cells and water electrolysis
Wirkmechanismus
The mechanism of action of Piperidinium, 1,1-diethyl-2,6-dimethyl- involves its interaction with molecular targets such as ion channels and enzymes. The quaternary ammonium group facilitates the binding to negatively charged sites on proteins and cell membranes, altering their function. This interaction can modulate ion transport and enzymatic activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Pyrrolidine: A five-membered ring with a nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Phosphorinane: A six-membered ring with a phosphorus atom instead of nitrogen
Uniqueness
Piperidinium, 1,1-diethyl-2,6-dimethyl- stands out due to its quaternary ammonium structure, which imparts unique properties such as high stability and solubility in water. These characteristics make it particularly useful in applications requiring strong ionic interactions and phase-transfer catalysis .
Eigenschaften
CAS-Nummer |
174875-83-3 |
|---|---|
Molekularformel |
C11H24N+ |
Molekulargewicht |
170.31 g/mol |
IUPAC-Name |
1,1-diethyl-2,6-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C11H24N/c1-5-12(6-2)10(3)8-7-9-11(12)4/h10-11H,5-9H2,1-4H3/q+1 |
InChI-Schlüssel |
YWZGBJRUJMCHLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1(C(CCCC1C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


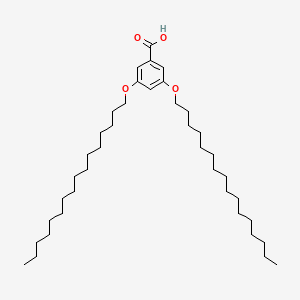
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
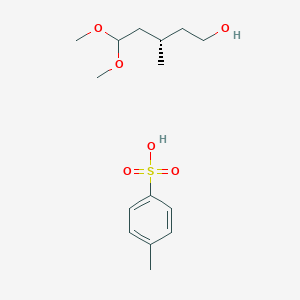
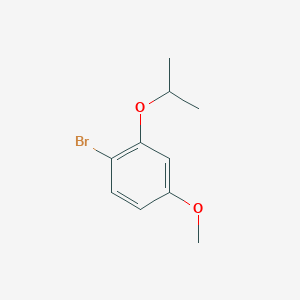
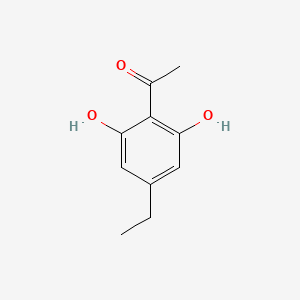

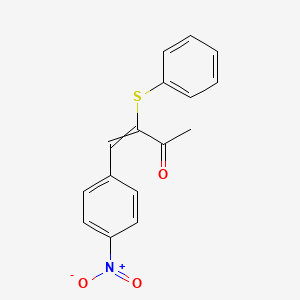
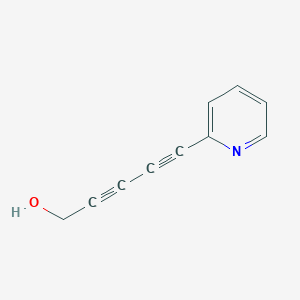
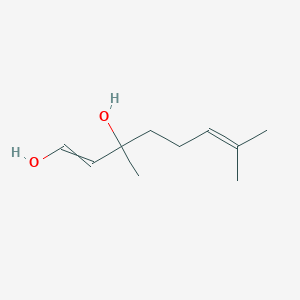
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)

![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
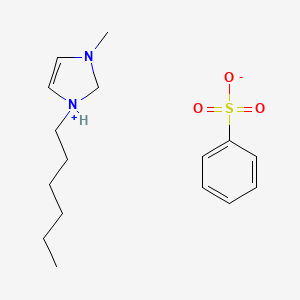
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
